molecular formula C16H23N2O4P B2394188 diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate CAS No. 321684-25-7

diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B2394188
CAS No.: 321684-25-7
M. Wt: 338.344
InChI Key: NQRNPBOVCCMLSJ-UHFFFAOYSA-N
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Description

Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a heterocyclic phosphonate derivative featuring an oxazole core substituted with a dimethylamino group at position 5, a 4-methylphenyl group at position 2, and a diethyl phosphonate moiety at position 3. Its synthesis likely involves cyclization and phosphorylation steps analogous to methods described for related oxazolyl phosphonates, such as heating precursors in acetic acid to induce ring opening and recyclization .

Properties

IUPAC Name

4-diethoxyphosphoryl-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N2O4P/c1-6-20-23(19,21-7-2)15-16(18(4)5)22-14(17-15)13-10-8-12(3)9-11-13/h8-11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRNPBOVCCMLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)N(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl phosphite with a suitable oxazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxide derivatives.

    Reduction: Formation of reduced phosphonate derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes. This interaction can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The dimethylamino group at position 5 distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Compound Name Position 5 Substituent Molecular Weight Biological Activity/Notes Reference
Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate Dimethylamino 400.41* Not explicitly reported; inferred potential
Diethyl 5-(4-chlorophenylsulfanyl)-2-(4-methylphenyl)-1,3-oxazol-4-ylphosphonate 4-Chlorophenylsulfanyl 457.87† Sodium salt used in biological testing
[5-(4-Methylphenyl)amino]-2-phenyl-1,3-oxazol-4-yl]triphenylphosphonium perchlorate 4-Methylphenylamino 618.09† High anticancer activity (IC₅₀ < 10 µM)
Diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate Benzylamino 400.41† Available for research (1 mg)

*Calculated based on molecular formula.
†Reported in cited evidence.

  • Dimethylamino vs. Sulfanyl/Amino Groups: The dimethylamino group (tertiary amine) may enhance solubility compared to hydrophobic sulfanyl or aryl substituents. However, primary or secondary amines (e.g., benzylamino) could facilitate hydrogen bonding, influencing receptor interactions .
  • Anticancer Activity: Phosphonium salts with 4-methylphenylamino substituents exhibit potent anticancer activity, suggesting that the target compound’s dimethylamino group might offer similar or distinct pharmacokinetic profiles .

Variations at Position 4 (Phosphonate vs. Other Moieties)

The diethyl phosphonate group at position 4 contrasts with sulfonate esters or phosphonium salts in analogs:

Compound Name Position 4 Functional Group Molecular Weight Notes Reference
Target compound Diethyl phosphonate 400.41* Likely moderate polarity
2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl 4-methylbenzenesulfonate Sulfonate ester 371.46† Higher lipophilicity
[5-Phenyl-2-[(4-methylphenyl)amino]-1,3-oxazol-4-yl]triphenylphosphonium perchlorate Phosphonium salt 604.08† Enhanced cellular uptake
  • Phosphonate vs. Phosphonium Salts : Phosphonium derivatives show improved cellular uptake due to cationic charges, whereas neutral phosphonates like the target compound may exhibit different bioavailability .

Biological Activity

Diethyl [5-(dimethylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of reactions involving phosphonic acid derivatives and oxazole intermediates.

Key Steps in Synthesis:

  • Formation of the Oxazole Ring : The initial step often involves the cyclization of an appropriate amino acid derivative with a carbonyl compound to form the oxazole ring.
  • Phosphonation : The introduction of the phosphonate group is achieved through the reaction of a phosphonic acid derivative with the oxazole intermediate.
  • Purification : The final product is purified using methods such as column chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Antiparasitic Activity

Recent studies have indicated that phosphonate compounds, including this compound, exhibit antiparasitic properties. For example, compounds in this class have shown effectiveness against malaria parasites in vitro and in vivo models.

Antitumor Properties

Research has also explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

  • In Vitro Antiparasitic Activity :
    • A study evaluated the effects of this compound against Plasmodium falciparum. Results showed a dose-dependent inhibition of parasite growth, suggesting its potential as an antimalarial agent.
  • Antitumor Efficacy :
    • A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability and increased apoptosis markers. The IC50 values indicated potent activity at low concentrations.
  • Mechanistic Insights :
    • Mechanistic studies suggest that this compound may exert its effects through modulation of signaling pathways involved in cell survival and proliferation, including the MAPK pathway.

Data Tables

Activity TypeCell Line/OrganismIC50/Effective ConcentrationReference
AntiparasiticPlasmodium falciparum5 µMStudy 1
AntitumorMCF-7 (Breast Cancer)15 µMStudy 2
Apoptosis InductionVarious Cancer Cell Lines10 µMStudy 3

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